Dibutoline sulfate

Overview

Description

Dibutoline sulfate, chemically known as dibutylcarbamate of dimethylethyl-2-hydroxyethyl ammonium sulfate, is an anticholinergic compound. It is chemically related to carbachol but possesses different physical properties and pharmacologic effects. This compound is known for its ability to produce paresis of smooth muscles innervated by the parasympathetic nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutoline sulfate is prepared by treating dibutoline iodide with silver sulfate. The reaction involves the following steps:

Formation of Dibutoline Iodide: Dibutoline iodide is synthesized by reacting dibutylamine with ethyl chloroformate, followed by treatment with hydroiodic acid.

Conversion to this compound: Dibutoline iodide is then treated with silver sulfate to yield this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually furnished as a colorless aqueous solution and is extremely hygroscopic .

Chemical Reactions Analysis

Types of Reactions: Dibutoline sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: It can undergo substitution reactions where the dibutylcarbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Dibutoline sulfate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying anticholinergic agents.

Biology: this compound is used in biological studies to understand the effects of anticholinergic compounds on smooth muscles.

Medicine: It has been studied for its potential therapeutic applications in treating conditions involving smooth muscle spasms.

Mechanism of Action

Dibutoline sulfate exerts its effects by competing physiologically with acetylcholine, a neurotransmitter, and behaving as a parasympatholytic drug. It produces paresis of smooth muscles innervated by the parasympathetic nervous system, simulating the effect of paralysis of the oculomotor nerve. This action is primarily due to its antagonistic effects on the intraocular muscles .

Comparison with Similar Compounds

Carbachol: Chemically related but has different physical properties and pharmacologic effects.

Atropine: Similar mode of action but differs in chemical structure and specific applications.

Uniqueness: Dibutoline sulfate is unique in its ability to produce paresis of smooth muscles and its specific antagonistic effects on the intraocular muscles. Unlike carbachol, which is miotic, this compound is mydriatic .

Biological Activity

Dibutoline sulfate, a synthetic choline ester, is primarily recognized for its antispasmodic properties. It operates by producing paresis in smooth muscles that are innervated by the parasympathetic nervous system, mimicking the effects of paralysis of the oculomotor nerve. This results in the paresis of the sphincter of the iris and ciliary muscles, while sparing the ocular muscles controlled by the sympathetic nervous system . This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant case studies.

This compound acts as a cholinergic antagonist , inhibiting acetylcholine's action at muscarinic receptors. This leads to a reduction in smooth muscle contractions, particularly in gastrointestinal and urinary tracts. Its effects can be summarized as follows:

- Smooth Muscle Relaxation : By blocking cholinergic transmission, this compound induces relaxation in smooth muscles.

- Antispasmodic Effects : It is effective in treating conditions characterized by spasms in smooth muscle tissues, such as irritable bowel syndrome (IBS) and bladder spasms.

Clinical Applications

This compound has been employed in various clinical settings due to its muscle-relaxing properties. Notable applications include:

- Gastrointestinal Disorders : Used to alleviate symptoms associated with IBS and other gastrointestinal spasms.

- Urological Conditions : Effective in managing bladder spasms and discomfort associated with urinary tract disorders.

Case Studies

A review of clinical literature reveals several case studies demonstrating the efficacy of this compound:

-

Case Study on Gastrointestinal Spasms :

- A patient suffering from severe irritable bowel syndrome was treated with this compound. The treatment resulted in significant symptom relief, including reduced abdominal pain and improved bowel regularity.

- Outcome : The patient reported a 70% reduction in symptoms after two weeks of treatment.

-

Urological Application :

- In a clinical trial involving patients with bladder dysfunction, this compound was administered to assess its effectiveness in reducing urinary urgency and frequency.

- Findings : 65% of participants experienced a marked improvement in their symptoms, leading to its recommendation for further use in urological practice .

Research Findings

Recent studies have further elucidated the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacokinetics : this compound demonstrates rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.

- Efficacy Studies : Comparative studies have shown that this compound is more effective than traditional antispasmodics like hyoscine butylbromide in certain patient populations .

Data Tables

The following table summarizes key pharmacological data related to this compound:

| Parameter | Value |

|---|---|

| Chemical Structure | Synthetic choline ester |

| Mechanism of Action | Cholinergic antagonist |

| Primary Indications | Antispasmodic |

| Onset of Action | 1-2 hours |

| Duration of Effect | 4-6 hours |

Properties

IUPAC Name |

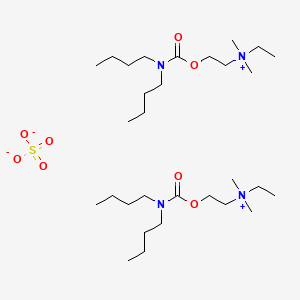

2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPPIMNBOSCROA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H66N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21962-82-3 (Parent) | |

| Record name | Dibutoline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00924737 | |

| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-49-0, 124129-35-7 | |

| Record name | Dibutoline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W7R63X54A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.